(S)-1-Acetyl-pyrrolidine-2-carbaldehyde
Overview
Description
(S)-1-Acetyl-pyrrolidine-2-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring substituted with an acetyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetyl-pyrrolidine-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-pyrrolidine-2-carbaldehyde.
Acetylation: The aldehyde group is then acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Acetyl-pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-1-Acetyl-pyrrolidine-2-carboxylic acid.
Reduction: Formation of (S)-1-Acetyl-pyrrolidine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Acetyl-pyrrolidine-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industrial Applications: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-Acetyl-pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry for drug development.
Comparison with Similar Compounds
Similar Compounds
®-1-Acetyl-pyrrolidine-2-carbaldehyde: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Acetyl-pyrrolidine-2-carboxylic acid: A related compound formed by the oxidation of the aldehyde group.
1-Acetyl-pyrrolidine-2-methanol: A related compound formed by the reduction of the aldehyde group.
Uniqueness
(S)-1-Acetyl-pyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. This makes it particularly valuable in the synthesis of chiral drugs and in studies involving stereoselective reactions.
Properties
IUPAC Name |
(2S)-1-acetylpyrrolidine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(10)8-4-2-3-7(8)5-9/h5,7H,2-4H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYLIUCLHXIEJV-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555559 | |
Record name | (2S)-1-Acetylpyrrolidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73323-64-5 | |
Record name | (2S)-1-Acetylpyrrolidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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